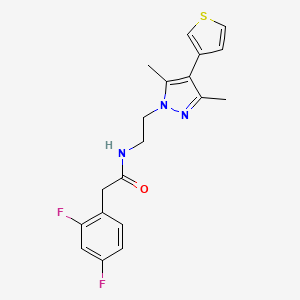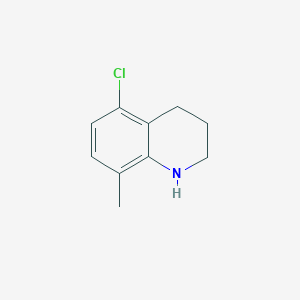
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is of particular interest due to its unique chemical structure, which allows for the synthesis of a wide range of derivatives. In
科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives, which can be synthesized using 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline, are prevalent moieties present in selected alkaloids . These compounds play a significant role in cell biology and have attracted increasing attention for their potential in treating various disorders in the human body, including cancer and microbial infections .
Antiviral and Antimicrobial Activities
Some derivatives of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline, such as [1,2,4]Triazolo[4,3-a]quinoxaline, have shown promising antiviral and antimicrobial activities . These compounds could potentially be used in the development of new antiviral and antimicrobial drugs .
Photopharmacology
The target compound, due to its photochromic activity and fluorescent properties, is a promising candidate for use as a switching molecule in photopharmacology . This could potentially lead to the development of drugs that can be activated or deactivated by light, allowing for more precise control over their effects .
Drug Delivery
The fluorescent properties of 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline also make it a potential candidate for use in drug delivery . Fluorescent molecules can be used to track the delivery of drugs within the body, providing valuable information about the drug’s distribution and effectiveness .
Biocide in Aircraft Fuel Systems
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline may be a useful biocide in aircraft fuel systems . This application could help to prevent microbial contamination of fuel, which can cause a variety of problems including corrosion and blockages .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, which can be synthesized using 5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline, have shown potential as anti-HIV-1 agents . This suggests that the compound could be used in the development of new treatments for HIV .
作用機序
Target of Action
It is known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
特性
IUPAC Name |
5-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWTNGDNFUKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

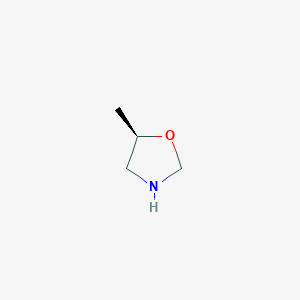

![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)

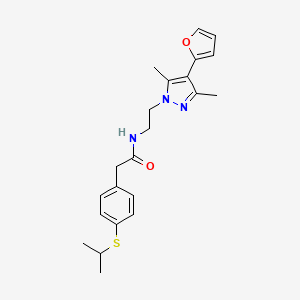
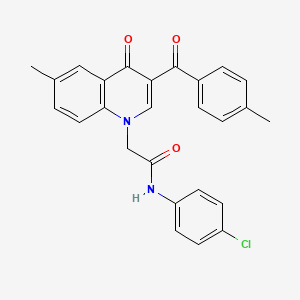
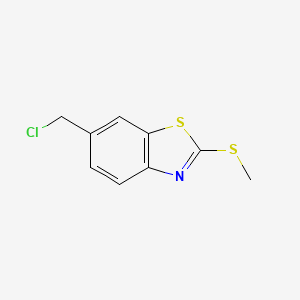
![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)
![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)


